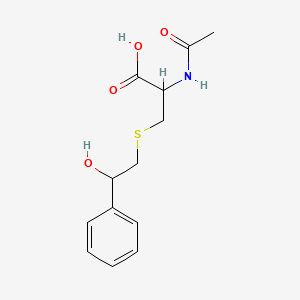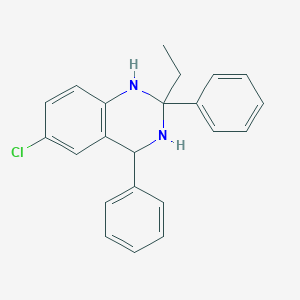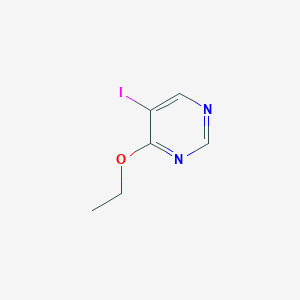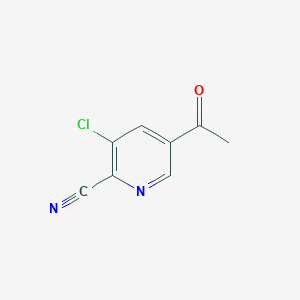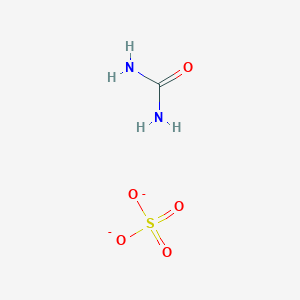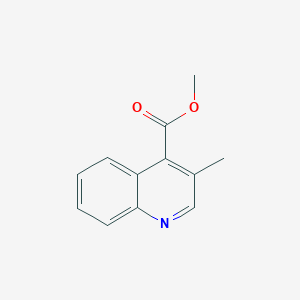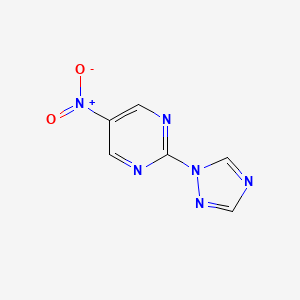
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a 1H-1,2,4-triazol-1-yl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(1H-1,2,4-triazol-1-yl)pyrimidine using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods
Industrial production of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 5-amino-2-(1H-1,2,4-triazol-1-yl)pyrimidine.
Substitution: Various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Aplicaciones Científicas De Investigación
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
5-nitro-1,2,4-triazole-3-one: Known for its high energy density and thermal stability.
3-nitro-1,2,4-triazole-5-one: Used as an insensitive high explosive with better thermal stability.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A novel energetic compound with heat-resistant properties.
Uniqueness
5-nitro-2-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a triazole moiety, offering distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C6H4N6O2 |
|---|---|
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
5-nitro-2-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H4N6O2/c13-12(14)5-1-8-6(9-2-5)11-4-7-3-10-11/h1-4H |
Clave InChI |
IRDPGPPTRPSDTL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)N2C=NC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)

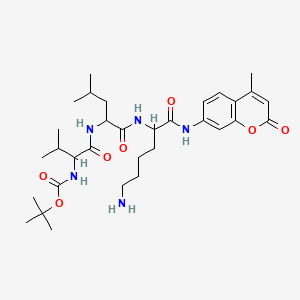
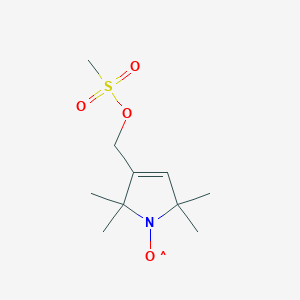
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
